![molecular formula C17H16N2O2 B7547448 4-(2,3-Dimethylbenzoyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7547448.png)
4-(2,3-Dimethylbenzoyl)-1,3-dihydroquinoxalin-2-one
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Overview
Description
4-(2,3-Dimethylbenzoyl)-1,3-dihydroquinoxalin-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DMQX and is a potent antagonist of the AMPA subtype of glutamate receptors.
Mechanism of Action
DMQX acts as a competitive antagonist of AMPA receptors by binding to the receptor's ion channel and preventing the influx of calcium ions. This results in the inhibition of excitatory neurotransmission and the suppression of synaptic plasticity.
Biochemical and Physiological Effects:
DMQX has been shown to have a range of biochemical and physiological effects. In animal studies, DMQX has been found to reduce the severity of seizures and protect against ischemic brain injury. DMQX has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
DMQX is a highly selective antagonist of AMPA receptors and has minimal effects on other glutamate receptor subtypes. This makes it an ideal tool for investigating the role of AMPA receptors in physiological and pathological conditions. However, DMQX has a relatively short half-life and requires frequent dosing to maintain its effects. Additionally, DMQX is not suitable for use in human studies due to its potential toxicity.
Future Directions
There are several potential future directions for research involving DMQX. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used in human studies. Another area of interest is the investigation of the role of AMPA receptors in psychiatric disorders such as depression and anxiety. Finally, DMQX may have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and stroke.
Synthesis Methods
The synthesis of DMQX involves the condensation of 2,3-dimethylbenzoyl chloride with 2-amino-3-methylpyridine in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with acetic anhydride to produce DMQX. The purity of the compound can be improved through recrystallization from a suitable solvent.
Scientific Research Applications
DMQX has been extensively studied in scientific research due to its ability to selectively block AMPA receptors. These receptors are involved in excitatory neurotransmission and play a critical role in synaptic plasticity, learning, and memory. DMQX has been used to investigate the role of AMPA receptors in various physiological and pathological conditions such as epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
4-(2,3-dimethylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-6-5-7-13(12(11)2)17(21)19-10-16(20)18-14-8-3-4-9-15(14)19/h3-9H,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQTYLCSTIGURK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylbenzoyl)-1,3-dihydroquinoxalin-2-one |
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